N-{2-[3-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide
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Overview
Description
N-{2-[3-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide is a complex organic compound that features a unique structure combining an indole core with a difluorophenyl group and a methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide typically involves multiple steps, starting with the preparation of the indole core. The indole is then functionalized with a difluorophenyl group through a series of reactions, including halogenation and nucleophilic substitution. The final step involves the coupling of the functionalized indole with 2-methylbenzamide under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-{2-[3-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[3-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of specific enzymes or activation of signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and difluorophenyl-containing molecules. Examples are:
- N-(2,3-difluorophenyl)-2-fluorobenzamide
- N-(2,4-difluorophenyl)-2-fluorobenzamide
Uniqueness
What sets N-{2-[3-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide apart is its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2N3O2S/c1-17-6-2-3-7-19(17)26(33)29-12-13-31-15-24(20-8-4-5-9-23(20)31)34-16-25(32)30-22-11-10-18(27)14-21(22)28/h2-11,14-15H,12-13,16H2,1H3,(H,29,33)(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPGEZACFRGLQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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